molecular formula C8H7N3OS B462550 5-[2-(Furan-2-yl)ethenyl]-1,3,4-thiadiazol-2-amine CAS No. 299935-03-8

5-[2-(Furan-2-yl)ethenyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B462550
CAS No.: 299935-03-8
M. Wt: 193.23g/mol
InChI Key: VQXCMIQLBKLRAB-ONEGZZNKSA-N
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Description

5-[2-(Furan-2-yl)ethenyl]-1,3,4-thiadiazol-2-amine is a heterocyclic compound that features a furan ring and a thiadiazole ring connected by an ethenyl group

Scientific Research Applications

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(Furan-2-yl)ethenyl]-1,3,4-thiadiazol-2-amine typically involves the reaction of furan-2-carboxaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using an oxidizing agent such as iodine or bromine to yield the desired thiadiazole derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-[2-(Furan-2-yl)ethenyl]-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation reactions.

    Substitution: The amino group on the thiadiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used for hydrogenation.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: 5-[2-(Furan-2-yl)ethyl]-1,3,4-thiadiazol-2-amine.

    Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    5-[2-(Furan-2-yl)ethenyl]-1,2,4-triazine-3-thiol: Similar structure but with a triazine ring instead of a thiadiazole ring.

    2-(Furan-2-yl)-1,3,4-thiadiazole: Lacks the ethenyl group, making it less reactive in certain chemical reactions.

    5-(Furan-2-yl)-1,3,4-thiadiazole-2-thiol: Contains a thiol group instead of an amino group, which can lead to different reactivity and applications.

Uniqueness

5-[2-(Furan-2-yl)ethenyl]-1,3,4-thiadiazol-2-amine is unique due to its combination of a furan ring, an ethenyl linker, and a thiadiazole ring. This structure provides a balance of electronic properties and reactivity, making it a versatile compound for various applications in medicinal chemistry and material science .

Properties

IUPAC Name

5-[(E)-2-(furan-2-yl)ethenyl]-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3OS/c9-8-11-10-7(13-8)4-3-6-2-1-5-12-6/h1-5H,(H2,9,11)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQXCMIQLBKLRAB-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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